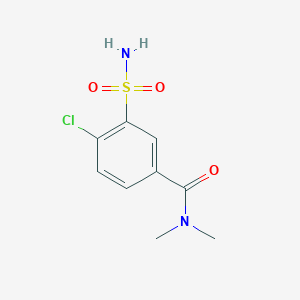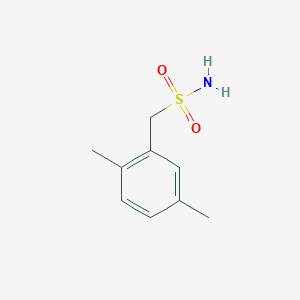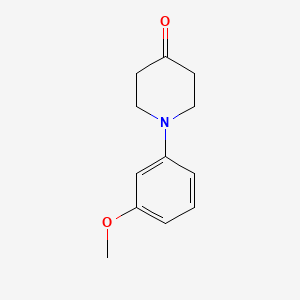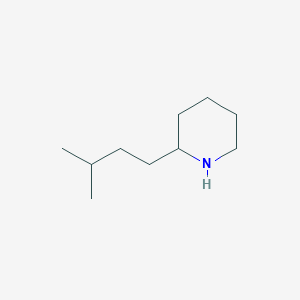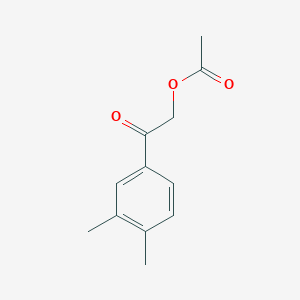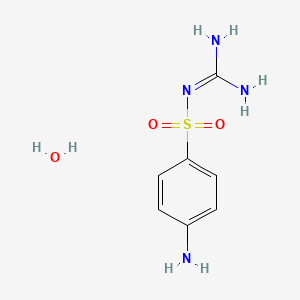
2-氨基-6-(三氟甲基)吡啶-3-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-Amino-6-(trifluoromethyl)pyridin-3-ol” is a chemical compound with the molecular formula C6H5F3N2. It has a molecular weight of 162.11 . This compound is a solid at room temperature .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, such as “2-Amino-6-(trifluoromethyl)pyridin-3-ol”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The molecular structure of “2-Amino-6-(trifluoromethyl)pyridin-3-ol” consists of a pyridine ring with a trifluoromethyl group (CF3) and an amino group (NH2) attached to it .
Physical And Chemical Properties Analysis
“2-Amino-6-(trifluoromethyl)pyridin-3-ol” is a solid at room temperature . It has a molecular weight of 162.11 . The compound’s InChI code is 1S/C6H5F3N2/c7-6(8,9)4-2-1-3-5(10)11-4/h1-3H,(H2,10,11) .
科学研究应用
农药工业
三氟甲基吡啶 (TFMP) 衍生物,包括 2-氨基-6-(三氟甲基)吡啶-3-醇等化合物,在农药工业中被广泛用于作物保护。 它们含有氟和吡啶结构,与传统的含苯基杀虫剂相比,具有更优越的害虫控制性能 .
药物合成
该化合物是药物合成的底物,例如 7-氮杂吲哚的一锅合成,7-氮杂吲哚由于其生物活性,是许多药物的核心结构 .
化学中间体
TFMP 衍生物用作合成各种作物保护产品的化学中间体。 例如,2,3-二氯-5-(三氟甲基)吡啶对此目的有很高的需求 .
药物化学
三氟甲基是药物化学中常见的特征,因为它可以提高药物的生物活性代谢稳定性。 像 2-氨基-6-(三氟甲基)吡啶-3-醇这样的化合物可以用来将此官能团引入新的候选药物 .
脂类激酶抑制
安全和危害
未来方向
While the future directions for “2-Amino-6-(trifluoromethyl)pyridin-3-ol” are not explicitly mentioned in the sources I found, it is noted that many novel applications of trifluoromethylpyridine will be discovered in the future . This is due to the unique properties of the trifluoromethyl group and the pyridine moiety, which make these compounds valuable in the agrochemical and pharmaceutical industries .
生化分析
Biochemical Properties
2-Amino-6-(trifluoromethyl)pyridin-3-ol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . The nature of these interactions can vary, with some involving direct binding to the active site of the enzyme, while others may involve allosteric modulation.
Cellular Effects
The effects of 2-Amino-6-(trifluoromethyl)pyridin-3-ol on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can modulate the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 2-Amino-6-(trifluoromethyl)pyridin-3-ol exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, 2-Amino-6-(trifluoromethyl)pyridin-3-ol can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-6-(trifluoromethyl)pyridin-3-ol can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that 2-Amino-6-(trifluoromethyl)pyridin-3-ol remains stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular processes, which may be reversible or irreversible depending on the duration and concentration of exposure.
Dosage Effects in Animal Models
The effects of 2-Amino-6-(trifluoromethyl)pyridin-3-ol vary with different dosages in animal models. At low doses, it may exert beneficial effects by modulating specific biochemical pathways . At high doses, it can cause toxic or adverse effects, such as cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response. It is crucial to determine the optimal dosage that maximizes the desired effects while minimizing toxicity.
Metabolic Pathways
2-Amino-6-(trifluoromethyl)pyridin-3-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall cellular metabolism. For example, it may inhibit key enzymes in glycolysis or the citric acid cycle, leading to changes in energy production and utilization. Understanding the metabolic pathways affected by this compound is essential for elucidating its broader biological effects.
Transport and Distribution
The transport and distribution of 2-Amino-6-(trifluoromethyl)pyridin-3-ol within cells and tissues are critical for its biological activity . This compound can interact with specific transporters or binding proteins that facilitate its uptake and distribution. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The localization and accumulation of 2-Amino-6-(trifluoromethyl)pyridin-3-ol can influence its activity and function, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of 2-Amino-6-(trifluoromethyl)pyridin-3-ol is an important determinant of its activity and function . This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence energy production and metabolic processes. Alternatively, it may be found in the nucleus, where it can interact with transcription factors and regulate gene expression. Understanding the subcellular localization of 2-Amino-6-(trifluoromethyl)pyridin-3-ol is essential for elucidating its molecular mechanisms of action.
属性
IUPAC Name |
2-amino-6-(trifluoromethyl)pyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)4-2-1-3(12)5(10)11-4/h1-2,12H,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKUMWBWJIMTPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1359045.png)
